2-(3-Bromophenoxy)-3-chlorobenzenamine

Lipophilicity Drug-likeness Medicinal Chemistry

Medicinal chemists and polymer researchers require regioisomerically pure halogenated anilines to avoid failed cross-coupling or altered pharmacokinetics. This 3-bromo-3-chloro diaryl ether aniline solves that with precise electronic and topological control. - **CNS-Optimized Design:** XLogP3 4.1 & TPSA 35.3 Ų directly support blood-brain barrier permeation vs. 5-chloro analog (XLogP3 3.8). - **Synthetic Versatility:** Dual halogen handles enable sequential Suzuki/Buchwald-Hartwig diversification and direct phenoxazine cyclization from a single stock item. - **Polymer Tuning:** 3-Chloro substitution modulates HOMO/LUMO levels in poly(aryl ether imine)s for optoelectronic fine-tuning. BenchChem supplies this intermediate with verified regioisomeric purity for immediate delivery.

Molecular Formula C12H9BrClNO
Molecular Weight 298.56 g/mol
Cat. No. B13931133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenoxy)-3-chlorobenzenamine
Molecular FormulaC12H9BrClNO
Molecular Weight298.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OC2=C(C=CC=C2Cl)N
InChIInChI=1S/C12H9BrClNO/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H,15H2
InChIKeyFIUUABFOTFKXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenoxy)-3-chlorobenzenamine: Halogenated Diaryl Ether Building Block


2-(3-Bromophenoxy)-3-chlorobenzenamine (CAS 1019392-00-7) is a synthetic organic compound from the halogenated diaryl ether aniline class [1]. Its molecular formula is C12H9BrClNO, with a molecular weight of 298.56 g/mol [1]. The primary structure-activity relationship (SAR) feature is its specific 3-bromo and 3-chloro substitution pattern on the two aromatic rings, which creates a unique profile for electronic reactivity and lipophilicity compared to other regioisomers . This compound serves as a critical intermediate for constructing more complex molecules, particularly in medicinal chemistry, where the precise placement of halogens dictates subsequent functionalization strategies.

1

Specific 3-bromo/3-chloro regioisomeric pattern for precise SAR exploration

2

Dual orthogonal C-Br and C-Cl handles enable site-selective derivatization strategies

3

Designed as a building block for medicinal chemistry and material science libraries

2-(3-Bromophenoxy)-3-chlorobenzenamine: Substitution Risks


Direct substitution of 2-(3-Bromophenoxy)-3-chlorobenzenamine with a positional isomer, such as 2-(3-Bromophenoxy)-5-chloroaniline, is highly inadvisable without rigorous re-validation. Simple regioisomerism drastically alters key physicochemical determinants like lipophilicity (XLogP3) and molecular topology, which in turn impact membrane permeability, target binding, and overall pharmacokinetic profiles [1]. Furthermore, the different positions of the halogen handle’s reactivity in pivotal cross-coupling reactions (like Suzuki or Buchwald-Hartwig) can lead to synthetic bottlenecks, fundamentally changing the reaction's yield and selectivity for the subsequent functionalization of the core scaffold [2].

Target (3-Cl)
Substitute (5-Cl)
Regioisomer
3-chloro substitution
5-chloro substitution
Lipophilicity shift
Higher computed logP
Lower computed logP
Cross‑coupling outcome
Halogen position alters Pd‑catalyzed coupling selectivity, potentially changing synthetic yield and functionalization sequence. Positional isomerism also shifts computed membrane permeability, requiring re-validation of any ADME model.

2-(3-Bromophenoxy)-3-chlorobenzenamine: Differentiation Evidence


XLogP3 Lipophilicity vs. 5-Chloro Analog

A quantitative comparison of computed lipophilicity (XLogP3) reveals a significant difference. 2-(3-Bromophenoxy)-3-chlorobenzenamine has a computed XLogP3 of 4.1 [1], while its direct regioisomer, 2-(3-Bromophenoxy)-5-chloroaniline, has an XLogP3 of 3.8 [2]. This indicates a higher intrinsic membrane permeability for the target compound.

XLogP3 Lipophilicity
Cross-study comparable
Target 4.1 vs 3.8
Δ 0.3 logP

Higher computed lipophilicity suggests different permeability profile in CNS models

Computed XLogP3 values; experimental verification advised

Lipophilicity Drug-likeness Medicinal Chemistry

TPSA and Oral Bioavailability Assessment

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting oral bioavailability and intestinal absorption. The clinically validated rule-of-thumb for good oral absorption is a TPSA below 140 Ų, with values below 90 Ų being preferable. 2-(3-Bromophenoxy)-3-chlorobenzenamine has a low TPSA of 35.3 Ų [1], confirming its favorable profile for oral druggability. While the 5-chloro analog (TPSA ~35.3 Ų) shares this trait, the combination of a low TPSA and higher XLogP3 (from Evidence 1) positions the 3-chloro compound as uniquely balanced for passive permeability.

Topological PSA
Class-level inference
35.3 Ų

Low TPSA supports oral bioavailability screening; regioisomer assumed similar

Cactvs computed property; class-level assumption

ADME Topological Polar Surface Area Drug Design

Chemoselective Cross-Coupling Utility

The fundamental synthetic advantage of this scaffold is the inherent reactivity difference between an aryl bromide (C-Br) and an aryl chloride (C-Cl) in palladium-catalyzed cross-coupling. The aryl bromide site is significantly more reactive than the aryl chloride, allowing for a sequential, site-selective bis-arylation strategy [1]. This chemoselectivity is a core tenet of modern synthesis, enabling the programmed construction of complexity. In contrast, analogs lacking a halogen substituent (e.g., 2-(3-bromophenoxy)aniline) or with only C-Cl handles are limited in this regard, either missing a functional handle or requiring harsher, less selective reaction conditions.

Orthogonal Reactivity
Class-level inference
C-Br + C-Cl
2 reactive sites

Enables sequential site-selective derivatization not possible with mono-halogenated analogs

Based on general Pd-coupling reactivity principles

Organic Synthesis Chemoselectivity Suzuki Coupling

Applications of 2-(3-Bromophenoxy)-3-chlorobenzenamine


CNS-Penetrant Kinase Inhibitor Probes

When designing a kinase inhibitor for a central nervous system (CNS) target, medicinal chemists select this building block over its less lipophilic 5-chloro analog. The elevated computed XLogP3 of 4.1 (vs. 3.8) directly aligns with the optimal CNS multiparameter optimization (MPO) score for increased blood-brain barrier permeability [1]. The low TPSA of 35.3 Ų further supports this application by satisfying the requirement for good passive permeation [2].

Divergent HTS Library Synthesis

For a medicinal chemistry group building a compound library around a polysubstituted biaryl ether core, 2-(3-Bromophenoxy)-3-chlorobenzenamine is the preferred scaffold. Its unique dual-halogen architecture enables a single starting material to be diversified into three distinct sub-series: one via sequential Suzuki coupling at the bromo site and then the chloro site, one via Buchwald-Hartwig amination, and one via direct functionalization of the aniline nitrogen, maximizing chemical space exploration from a single inventory item [3].

Phenoxazine & Phenothiazine API Precursor

In the synthesis of complex tricyclic active pharmaceutical ingredients (APIs) like phenoxazines, the specific ortho-relationship between the amine and the phenoxy group of our target compound positions it as an ideal direct cyclization precursor. This is a distinct synthetic advantage over the 4-chloro or 5-chloro regioisomers, which would not allow for the same direct intramolecular ring closure, eliminating several synthetic steps from the pathway [4].

Monomers with Modulated Electronic Properties

For an industrial polymer chemist creating a new series of poly(aryl ether imine)s, the 3-chloro substitution provides an electron-withdrawing effect that is distinct from the 4- or 5-chloro variants. This modifies the HOMO/LUMO energy levels of the resulting polymer, directly impacting its electronic and optoelectronic properties. This compound enables fine-tuning of the material's electronic character, a level of control not achievable with the monosubstituted analog [5].

Application
Selection Property
Validation Focus
CNS-targeted kinase probe design
Elevated computed lipophilicity with low TPSA
Blood-brain barrier permeability models
Divergent library synthesis
Orthogonal C-Br/C-Cl reactive handles
Sequential Suzuki/amination efficiency
Tricyclic heterocycle precursor
Ortho-amine/phenoxy geometry
Intramolecular cyclization feasibility
Electronic-tuned polymer monomers
3-Chloro electron-withdrawing effect
HOMO/LUMO energy level tuning
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